2,2-Diphenylethanamine hydrochloride

Description

Significance as a Versatile Intermediate and Key Building Block in Organic Synthesis

In organic synthesis, an "intermediate" or "building block" is a molecule that is used as a starting point to create more complex target structures. 2,2-Diphenylethanamine hydrochloride is an exemplary building block due to the reactivity of its primary amine group. This amine can readily participate in a wide range of chemical reactions, allowing chemists to attach other molecular fragments and build larger, more intricate structures.

A clear illustration of its role as an intermediate is the synthesis of N-(2,2-Diphenylethyl)furan-2-carboxamide. mdpi.comresearchgate.net In this process, 2,2-diphenylethanamine is reacted with another building block, furan-2-carbonyl chloride. mdpi.com The amine group of the 2,2-diphenylethanamine attacks the reactive acyl chloride of the furan (B31954) derivative, forming a stable amide bond. This reaction effectively joins the two distinct molecular scaffolds, demonstrating how 2,2-diphenylethanamine serves as a nucleophilic component to be elaborated upon.

Further research has shown its utility in the preparation of N-substituted piperidines and pyrrolidines. nih.govresearchgate.net For example, the synthesis of 1-(2,2-diphenylethyl)piperidine (B14677176) (2,2-DEP) and its corresponding pyrrolidine (B122466) analogue uses the 2,2-diphenylethylamine (B1585070) core as the foundation onto which the heterocyclic ring system is constructed. nih.govresearchgate.net These reactions showcase the compound's versatility, enabling the creation of diverse molecular architectures centered around the diphenylethylamine nucleus.

Foundational Role in the Development of Complex Chemical Entities

The true value of this compound as a foundational tool is realized in the complex molecules it helps create. These resulting compounds are often designed with specific research goals in mind, such as investigating new therapeutic pathways or understanding biological processes at a molecular level.

The synthesis of N-(2,2-Diphenylethyl)furan-2-carboxamide is a prime example of creating a "hybrid molecule". mdpi.com This strategy involves combining two or more distinct pharmacophores (structural units responsible for a biological effect) to create a new chemical entity with potentially enhanced or novel properties. In this case, the 2,2-diphenylethylamine scaffold, known for its relevance in developing psychoactive and neuroprotective agents, is fused with a furan-2-carboxamide moiety, a structure associated with cardiovascular and anti-cancer research. mdpi.com The resulting hybrid molecule offers a promising avenue for developing multifunctional drugs. mdpi.com

Similarly, the 2,2-diphenylethylamine framework is foundational to a class of diarylethylamines that have been investigated as dissociative agents and N-methyl-D-aspartate (NMDA) receptor antagonists. nih.govresearchgate.net The synthesis of molecules like 1-(2,2-diphenylethyl)piperidine (2,2-DEP) is part of a broader exploration of alternatives to other NMDA receptor antagonists. nih.govresearchgate.net The diphenylethylamine nucleus provides the core structure, which is then modified to fine-tune its interaction with biological targets like the NMDA receptor, which is implicated in a variety of neurological functions and diseases. nih.govnih.gov This demonstrates how this compound acts as a starting point for creating sophisticated molecular probes and potential therapeutic leads.

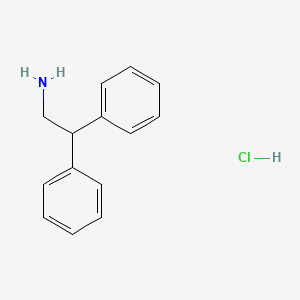

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-diphenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWKTZCPBLCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50485186 | |

| Record name | 2,2-diphenylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7351-52-2 | |

| Record name | NSC156045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50485186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2,2 Diphenylethanamine Hydrochloride and Its Derivatives

Classical and Contemporary Preparative Routes to the Amine Moiety

The foundation for producing 2,2-diphenylethanamine hydrochloride lies in the efficient synthesis of the free amine, 2,2-diphenylethanamine. This primary amine serves as the immediate precursor to the final salt.

The preparation of 2,2-diphenylethanamine can be approached through several synthetic routes. One common strategy involves the reduction of a corresponding functional group. A logical precursor is 2,2-diphenylacetonitrile, which can be synthesized from diphenylmethane. The nitrile can then be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Another potential pathway begins with diphenylacetic acid. The carboxylic acid can be converted to the corresponding amide, 2,2-diphenylacetamide, through reaction with thionyl chloride to form the acyl chloride, followed by amination. The resulting amide can then be reduced to 2,2-diphenylethanamine.

A summary of potential preparative routes is presented below.

| Starting Material | Key Intermediates | Key Reagents | Product |

| Diphenylmethane | 2,2-Diphenylacetonitrile | 1. Strong Base (e.g., n-BuLi) 2. Cyanogen source 3. Reducing Agent (e.g., LiAlH₄) | 2,2-Diphenylethanamine |

| Diphenylacetic acid | 2,2-Diphenylacetyl chloride, 2,2-Diphenylacetamide | 1. SOCl₂ 2. NH₃ 3. Reducing Agent (e.g., LiAlH₄) | 2,2-Diphenylethanamine |

Once the free amine, 2,2-diphenylethanamine, is synthesized and isolated, it is converted to its hydrochloride salt to improve its stability and handling properties. This is a straightforward acid-base reaction. Typically, the free amine is dissolved in a suitable organic solvent, such as anhydrous ether or isopropanol (B130326). google.comgoogle.com

Hydrogen chloride gas is then bubbled through the stirred solution. orgsyn.org Alternatively, a solution of hydrochloric acid in a miscible solvent like isopropanol or methanol (B129727) can be added dropwise. google.com The hydrochloride salt, being insoluble in many non-polar organic solvents, precipitates out of the solution as a crystalline solid. orgsyn.org

Purification of the resulting salt is crucial to remove any unreacted amine, residual solvents, or byproducts. The primary method for purification is recrystallization. The choice of solvent system is critical; a common approach is to dissolve the crude salt in a minimal amount of a polar solvent like methanol or ethanol (B145695) at an elevated temperature, followed by the addition of a less polar solvent, such as diethyl ether or hexane, to induce crystallization upon cooling. orgsyn.org The solid is then collected by filtration, washed with a cold, non-polar solvent to remove soluble impurities, and dried under vacuum. google.com

| Step | Procedure | Solvents | Purpose |

| Salt Formation | Pass HCl gas through a solution of the free amine. | Diethyl ether, Isopropanol | To precipitate the hydrochloride salt. |

| Collection | Filter the resulting precipitate. | - | To isolate the crude salt. |

| Washing | Wash the collected solid with a non-polar solvent. | Diethyl ether, Hexane | To remove unreacted starting materials. |

| Recrystallization | Dissolve in a minimal amount of hot polar solvent and add a non-polar solvent to induce precipitation. | Methanol/Ether, Ethanol/Hexane | To achieve high purity crystalline product. |

Advanced Synthetic Transformations from 2,2-Diphenylethanamine Precursors

The primary amine group of 2,2-diphenylethanamine is a versatile functional handle for constructing more complex molecular architectures. Advanced synthetic methods, including multi-step continuous-flow systems and environmentally benign mechanochemical approaches, are employed to generate a variety of derivatives.

The development of complex pharmaceutical agents and other high-value chemicals often requires multi-step synthetic sequences. mit.eduresearchgate.net Continuous-flow chemistry has emerged as a powerful technology for performing such transformations, offering advantages in safety, efficiency, and scalability. flinders.edu.ausyrris.jp In such a system, 2,2-diphenylethanamine could be used as a key building block.

For instance, a flow process could be designed where 2,2-diphenylethanamine is first acylated by passing it through a column containing an immobilized acylating agent or by mixing it with a stream of an acid chloride. The resulting amide could then flow directly into a second reactor for a subsequent transformation, such as a reduction or a cyclization reaction, without the need for isolating intermediates. nih.gov This integration of multiple reaction and purification steps into a single, continuous operation significantly streamlines the synthesis of complex target molecules. syrris.jp

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant advancement in green synthesis. nih.govresearchgate.net This approach is particularly effective for amide bond formation, a reaction central to pharmaceutical and materials chemistry. nih.govnih.gov Amides can be synthesized from 2,2-diphenylethanamine by ball milling the amine with a carboxylic acid. researchgate.net

These reactions are often performed under solvent-free or minimal-solvent conditions, which dramatically reduces chemical waste. rsc.org The high concentration of reagents in the solid state can lead to accelerated reaction rates compared to traditional solution-phase methods. nih.gov Various activating agents, such as 2,4,6-trichloro-1,3,5-triazine (TCT) combined with triphenylphosphine (B44618) (PPh₃), can be used to facilitate the reaction under mechanochemical conditions. rsc.org This method avoids the need for bulk heating and often simplifies product purification. nih.gov

A comparative overview of traditional versus mechanochemical amide synthesis is provided below.

| Parameter | Traditional Solution-Based Synthesis | Mechanochemical Synthesis |

| Solvent | Requires bulk organic solvents | Solvent-free or liquid-assisted grinding (LAG) |

| Reaction Time | Often hours to days | Typically minutes to a few hours nih.gov |

| Energy Input | Thermal heating | Mechanical energy (milling/grinding) |

| Work-up | Often requires extraction and chromatography | Simpler work-up, often filtration and washing |

| Environmental Impact | Generates significant solvent waste | Minimal waste, aligns with green chemistry principles rsc.org |

Diverse Chemical Reactivity and Transformations of 2,2 Diphenylethanamine Hydrochloride Scaffold

Formation of Amide Bonds and Related Derivatizations

The primary amine functionality of 2,2-diphenylethanamine readily participates in reactions to form robust amide bonds, a cornerstone of medicinal and materials chemistry. Two prevalent methods for achieving this transformation are nucleophilic acyl substitution, often under Schotten-Baumann conditions, and carbodiimide-mediated coupling reactions.

Nucleophilic Acyl Substitution Mechanisms (e.g., Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides. wikipedia.org This reaction typically occurs under basic conditions, often in a two-phase solvent system, to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards amide formation. wikipedia.orggoogle.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. nih.gov

In the context of 2,2-diphenylethanamine hydrochloride, the free base is typically generated in situ or extracted prior to the reaction. The reaction with an acyl chloride, such as benzoyl chloride, in the presence of an aqueous base like sodium hydroxide, yields the corresponding N-(2,2-diphenylethyl)amide. The use of a base is crucial to deprotonate the amine hydrochloride and to neutralize the HCl byproduct. nih.gov Pyridine (B92270) can also be employed as a base and has been observed to enhance the acylating power of acyl chlorides. nih.gov

Table 1: Examples of Schotten-Baumann Reactions with Amines

| Amine | Acyl Chloride | Product | Reference |

| Benzylamine | Acetyl chloride | N-benzylacetamide | wikipedia.org |

| Phenethylamine (B48288) | Acetyl chloride | N-phenethylacetamide | nih.gov |

This table presents general examples of the Schotten-Baumann reaction to illustrate the transformation.

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling represents another powerful strategy for amide bond formation, particularly when using carboxylic acids directly, thus avoiding the need to prepare more reactive acyl chlorides. peptide.com Common carbodiimide (B86325) reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). manchester.ac.uk The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 2,2-diphenylethanamine, to furnish the desired amide and a urea (B33335) byproduct. peptide.com

To improve reaction efficiency and minimize side reactions, such as the formation of N-acylurea, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included. peptide.comthermofisher.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which then cleanly reacts with the amine. thermofisher.com The water-solubility of EDC and its urea byproduct makes it particularly useful for straightforward purification via aqueous workup. thermofisher.com

Table 2: Common Reagents in Carbodiimide-Mediated Coupling

| Reagent | Acronym | Role | Key Feature | Reference |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Coupling Agent | Water-soluble | manchester.ac.uk |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling Agent | Water-insoluble | manchester.ac.uk |

| N-Hydroxysuccinimide | NHS | Additive | Forms stable active esters | thermofisher.com |

| N-Hydroxybenzotriazole | HOBt | Additive | Suppresses side reactions | nih.gov |

N-Functionalization Strategies and Their Scope

Beyond amide formation, the nitrogen atom of this compound can be functionalized through various strategies, including the introduction of alkyl groups and the formation of imines through condensation reactions.

N-Alkylation and N-Methylation Processes

N-alkylation of amines, including 2,2-diphenylethanamine, introduces new substituents on the nitrogen atom, significantly altering the compound's steric and electronic properties. This can be achieved through various methods, including reductive amination and reaction with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. nih.gov For instance, the reaction of a phenethylamine with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) yields the N-alkylated product. nih.gov

N-methylation is a specific and common form of N-alkylation. Classical methods often involve the use of methylating agents like methyl iodide or dimethyl sulfate. echobiosystems.com More contemporary and greener approaches utilize reagents such as dimethyl carbonate or formic acid in the presence of a catalyst. echobiosystems.com For example, amines can be methylated using dimethyl sulfoxide (B87167) (DMSO) in the presence of formic acid. echobiosystems.com

Condensation Reactions for Schiff Base Formation

The primary amine of 2,2-diphenylethanamine can undergo condensation reactions with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (azomethine group). organic-chemistry.org This reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the reaction to completion. google.com The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. google.com

The formation of Schiff bases is a versatile transformation, and the resulting imines can serve as intermediates for further synthetic manipulations or as the final target molecules with specific chemical or biological properties. For example, the reaction of an amine with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst, leads to the formation of the corresponding Schiff base. biotium.com

Rearrangement Pathways and Mechanistic Elucidation

While specific rearrangement pathways for N-substituted 2,2-diphenylethanamine derivatives are not extensively documented in readily available literature, the broader class of phenylethylamines can undergo molecular rearrangements under certain reaction conditions. One notable example is the rearrangement observed during the reaction of 2-phenylethylamine-1-C14 with nitrous acid. This reaction leads to a significant rearrangement of the carbon skeleton, indicating the involvement of carbonium ion intermediates. nih.gov Specifically, treatment of 2-phenylethylamine-1-C14 with sodium nitrite (B80452) in various acidic media resulted in products where the C14 label had migrated from the C-1 to the C-2 position to an extent of 20.5 to 22.5%. nih.gov This suggests a Wagner-Meerwein type rearrangement of the initially formed phenonium ion intermediate.

Other classical rearrangement reactions, such as the Beckmann rearrangement of oximes to amides and the Smiles rearrangement of diarylamines, represent potential but as yet underexplored pathways for the structural diversification of derivatives of 2,2-diphenylethanamine. wikipedia.orgnih.gov The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide, with the migrating group being anti-periplanar to the leaving group on the nitrogen. wikipedia.org The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. nih.gov Further research is required to explore the applicability of these and other rearrangement reactions to the 2,2-diphenylethanamine scaffold.

Studies on Nitrous Acid Induced Rearrangements and Carbonium Ion Intermediates

The reaction of primary amines with nitrous acid is a well-established method for generating diazonium salts, which are often unstable and decompose to form highly reactive carbocation intermediates. In the case of the 2,2-diphenylethanamine scaffold, this reaction pathway opens up possibilities for complex molecular rearrangements, primarily driven by the formation of more stable carbocation species. The study of these rearrangements provides valuable insights into the structure and reactivity of the carbonium ion intermediates involved.

The deamination of this compound with nitrous acid is expected to proceed through the formation of an unstable primary diazonium ion. Loss of nitrogen gas (N₂) from this intermediate generates a primary carbocation, the 2,2-diphenylethyl cation. Primary carbocations are notoriously unstable and are prone to rapid rearrangement to form more stable secondary or tertiary carbocations.

In this specific case, the initial primary carbocation can undergo a 1,2-hydride shift or, more significantly, a 1,2-phenyl shift (a type of Wagner-Meerwein rearrangement) to yield a more stable benzylic or tertiary carbocation. The migration of one of the phenyl groups leads to the formation of a resonance-stabilized secondary carbocation. This rearranged carbocation can then be trapped by nucleophiles present in the reaction medium (such as water or the conjugate base of the acid used) or undergo elimination to form alkenes.

The reaction of 2,2-diphenylethanamine with nitrous acid would likely yield a mixture of products arising from nucleophilic substitution at the rearranged carbocation center and elimination. The primary rearranged product would be an alcohol or acetate (B1210297) (depending on the solvent), with the hydroxyl or acetoxy group attached to the carbon bearing the two phenyl groups.

The general mechanism can be outlined as follows:

Diazotization: The primary amine group of 2,2-diphenylethanamine reacts with nitrous acid (formed in situ from a nitrite salt and a strong acid) to form a diazonium salt.

Formation of Primary Carbocation: The diazonium salt is unstable and decomposes by releasing nitrogen gas to form the primary 2,2-diphenylethyl carbocation.

Rearrangement via 1,2-Phenyl Shift: A phenyl group migrates from the carbon it is attached to, to the adjacent carbocationic center. This Wagner-Meerwein rearrangement results in a more stable, resonance-stabilized secondary carbocation.

Product Formation: The rearranged carbocation is then quenched by a nucleophile (e.g., H₂O) to form the final rearranged product, such as 1,1-diphenyl-2-ethanol, or undergoes elimination to form an alkene like 1,1-diphenylethene.

Based on the principles of carbocation chemistry, the major products expected from the nitrous acid-induced deamination of 2,2-diphenylethanamine are the result of this phenyl migration.

Table of Expected Products from Deamination of 2,2-Diphenylethanamine

| Product Name | Product Structure | Formation Pathway | Anticipated Yield |

| 1,1-Diphenyl-2-ethanol | (C₆H₅)₂CHCH₂OH | Substitution (Sɴ1) after rearrangement | Major |

| 1,1-Diphenylethene | (C₆H₅)₂C=CH₂ | Elimination (E1) after rearrangement | Minor |

| 2,2-Diphenylethanol | (C₆H₅)₂CHCH₂OH | Substitution (Sɴ1) without rearrangement | Very Minor/Trace |

Strategic Derivatization and Utility in Advanced Organic Synthesis

Construction of Hybrid Molecular Architectures with Diverse Biological Relevance

The fusion of the 2,2-diphenylethanamine core with various bioactive scaffolds is a powerful strategy to develop novel compounds with potentially synergistic or enhanced pharmacological profiles. This approach combines the structural features of the amine with other pharmacophores to access new areas of chemical space.

The chemical reactivity of the primary amine group in 2,2-diphenylethanamine allows for its straightforward incorporation into larger structures through amide bond formation. This is exemplified by its reaction with heterocyclic acyl chlorides, such as those derived from furan (B31954) and naphthalene (B1677914).

In a notable synthesis, 2,2-diphenylethanamine is reacted with furan-2-carbonyl chloride to produce N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com This reaction is typically carried out in a suitable solvent like dichloromethane, with a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com The resulting hybrid molecule combines the diphenylethylamine moiety, known to be a component of some psychoactive and neuroprotective agents, with the furan scaffold, which is present in various compounds with cardiovascular and anti-cancer activities. mdpi.com This fusion offers a promising avenue for the development of multifunctional drugs. mdpi.com

A similar synthetic strategy can be employed to fuse 2,2-diphenylethanamine with a naphthalene scaffold. The reaction of 2,2-diphenylethanamine with a naphthaloyl chloride, such as naphthalene-2-carbonyl chloride, would be expected to proceed under standard acylation conditions to yield the corresponding N-(2,2-diphenylethyl)naphthalene-2-carboxamide. While specific literature detailing this exact transformation with 2,2-diphenylethanamine is not prevalent, the synthesis of other naphthalene-2-carboxamides from various amines is a well-established chemical transformation. nih.gov Naphthalene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov

Representative Reaction Schemes:

| Reactant 1 | Reactant 2 | Product |

| 2,2-Diphenylethanamine | Furan-2-carbonyl chloride | N-(2,2-diphenylethyl)furan-2-carboxamide |

| 2,2-Diphenylethanamine | Naphthalene-2-carbonyl chloride | N-(2,2-diphenylethyl)naphthalene-2-carboxamide |

The β-arylethylamine structural motif is a key component of many isoquinoline (B145761) alkaloids. A foundational reaction in the synthesis of these natural products is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org

While direct examples of the integration of 2,2-diphenylethanamine hydrochloride into complex, polycyclic alkaloid-inspired frameworks are not extensively documented in readily available literature, its structure as a β-phenylethylamine suggests its potential as a substrate for the Pictet-Spengler reaction. wikipedia.org The reaction of 2,2-diphenylethanamine with a suitable aldehyde, under acidic conditions, could theoretically lead to the formation of a 4,4-diphenyl-1,2,3,4-tetrahydroisoquinoline ring system. This would represent a novel, synthetically valuable scaffold for the development of new alkaloid-like molecules.

The Pictet-Spengler reaction is a powerful tool for the construction of β-carboline skeletons, which are central to a large family of indole (B1671886) alkaloids with a wide range of biological activities. nih.gov The reaction typically involves the cyclization of a tryptamine (B22526) derivative with an aldehyde. sciforum.net Although 2,2-diphenylethanamine is not a tryptamine, its β-arylethylamine core is the key reactive feature for this type of transformation.

Application in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The 2,2-diphenylethylamine (B1585070) moiety can be incorporated into peptidomimetic structures to introduce conformational constraints and increase lipophilicity.

Hydantoin (B18101) scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous bioactive compounds. nih.gov In the synthesis of hydantoin-based peptidomimetics, 2,2-diphenylethylamine can be utilized in standard peptide coupling reactions to introduce the bulky and lipophilic diphenylethyl group.

A specific example involves the coupling of 2,2-diphenylethylamine to a hydantoin intermediate bearing a carboxylic acid group. acs.org This reaction is typically facilitated by a peptide coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), in the presence of a base. nih.govacs.org The coupling of 2,2-diphenylethylamine to the hydantoin core results in the formation of a stable amide bond, yielding a peptidomimetic that projects its substituents in a manner that can mimic the secondary structures of proteins, such as α-helices and β-turns. acs.org

Key Reagents in Hydantoin-Based Peptidomimetic Synthesis:

| Reagent | Function |

| 2,2-Diphenylethanamine | Provides a bulky, lipophilic side chain |

| Hydantoin intermediate | Core scaffold of the peptidomimetic |

| HBTU | Peptide coupling reagent |

| Base (e.g., DIPEA) | Activates the carboxylic acid for coupling |

Advanced Applications in Catalysis and Asymmetric Synthesis

Development of Chiral Ligands and Catalysts Based on 2,2-Diphenylethylamine (B1585070) Scaffolds

The 2,2-diphenylethylamine structure serves as a foundational chiral backbone for the synthesis of sophisticated ligands and catalysts. Its utility stems from the bulky and conformationally influential diphenylmethyl group adjacent to the amine functionality, which can create a well-defined chiral pocket around a catalytic center. This steric hindrance is crucial for discriminating between the prochiral faces of a substrate, leading to high levels of enantioselectivity.

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric environments. The design of chiral NHC ligands is a key area of research for developing powerful asymmetric catalysts. The 2,2-diphenylethylamine scaffold is a promising candidate for incorporation into NHC structures to enforce chirality.

The synthesis of such ligands would typically involve the derivatization of 2,2-diphenylethylamine to form a diamine or a related precursor, followed by cyclization to construct the imidazolium (B1220033) salt, which is the direct precursor to the NHC. For instance, chiral diamines like trans-1,2-diaminocyclohexane have been successfully used to prepare NHC-imine ligands that show high efficacy in palladium-catalyzed asymmetric allylic alkylation, achieving enantiomeric excess (ee) up to 92%. york.ac.uk Similarly, the design principle involves positioning the bulky diphenylmethyl group of the 2,2-diphenylethylamine backbone adjacent to the carbene center. This arrangement creates a rigid and sterically demanding chiral environment that can effectively control the trajectory of substrates approaching the metal center, thereby inducing high stereoselectivity in catalytic transformations such as intramolecular α-arylation of amides. rsc.orgnih.gov

The amine functionality of 2,2-diphenylethylamine and its derivatives makes them excellent coordinating agents for a variety of transition metals, including rhodium, palladium, and ruthenium. When incorporated into a bidentate or polydentate ligand structure, the 2,2-diphenylethylamine moiety can form stable chelate complexes with the metal center.

Drawing parallels from its well-studied isomer, 1,2-diphenylethylenediamine (DPEN), which is considered a "privileged" chiral scaffold, complexes derived from these backbones are highly effective in a range of stereoselective transformations. mdpi.comresearchgate.net For example, ruthenium(II) complexes bearing DPEN-derived diamine ligands are versatile precatalysts for the asymmetric hydrogenation of ketones and other unsaturated compounds. The chiral diamine ligand, in cooperation with the metal, facilitates the stereoselective transfer of hydrogen to the substrate. The fixed conformation of the chelate ring and the orientation of the phenyl groups create a chiral environment that dictates the facial selectivity of the hydrogenation, leading to products with high enantiopurity.

Role in Asymmetric Induction and Chiral Amplification

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially favors the formation of one enantiomer or diastereomer over another. mdpi.com Scaffolds derived from 2,2-diphenylethylamine excel in this role, serving as powerful directing groups in various catalytic systems.

Derivatives of the diphenylethylamine family are instrumental in the field of organocatalysis, where a small chiral organic molecule accelerates a reaction enantioselectively. The closely related 1,2-diphenylethylenediamine (DPEN) has been extensively used to create bifunctional organocatalysts, such as thiourea-based catalysts. researchgate.net These catalysts operate through hydrogen bonding, activating the electrophile while the amine moiety interacts with the nucleophile.

This dual activation model has been successfully applied to a variety of reactions:

Asymmetric Michael Additions : DPEN-based thiourea (B124793) organocatalysts have been applied to the conjugate addition of ketones to nitroalkenes. The catalyst activates the nitroalkene through hydrogen bonding with the thiourea group, while the primary amine of the DPEN backbone forms an enamine with the ketone, directing its nucleophilic attack from a specific face. researchgate.net

Asymmetric Diels-Alder Reactions : Protonated DPEN salts have been shown to catalyze the enantioselective Diels-Alder reaction between cyclopentadiene (B3395910) and α,β-unsaturated aldehydes, achieving yields up to 98% and endo enantiomeric excesses up to 79%. mdpi.com

The 2,2-diphenylethylamine scaffold, with its distinct steric profile, offers a complementary platform for designing novel organocatalysts that could offer different selectivity profiles in these and other fundamental carbon-carbon bond-forming reactions.

In asymmetric catalysis, a linear relationship is often expected between the enantiomeric excess of the chiral catalyst/ligand (eecat) and the enantiomeric excess of the product (eeprod). However, deviations from this linearity, known as nonlinear effects (NLEs), are frequently observed. nih.govscispace.comillinois.edu A positive nonlinear effect (+)-NLE, or asymmetric amplification, occurs when the ee of the product is higher than that of the catalyst.

This phenomenon provides deep mechanistic insight and arises from the aggregation of catalyst species in solution. bohrium.com A chiral ligand (L) can form complexes with a metal (M), such as MLR and MLS. When a non-enantiopure ligand is used, these can aggregate into diastereomeric complexes, such as homochiral aggregates (e.g., M(LR)2) and heterochiral or meso aggregates (e.g., M(LR)(LS)). illinois.edupitt.edu A significant NLE is often observed if the heterochiral complex is much less reactive or is effectively a catalyst reservoir, leaving the more reactive and more enantiopure homochiral complex to drive the reaction.

While specific NLE studies on 2,2-diphenylethylamine-based catalysts are not extensively documented, ligands based on this scaffold are prime candidates for exhibiting such behavior. The bulky diphenyl groups would strongly influence the formation and stability of diastereomeric catalyst aggregates, making this an important area for future investigation. Understanding these effects is crucial for optimizing catalyst performance and for gaining a deeper understanding of the catalytic cycle.

Precursors for Chiral Phase Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). core.ac.uk In asymmetric PTC, a chiral catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants across the phase boundary and delivers it within a chiral environment, thereby inducing enantioselectivity.

Derivatives of 2,2-diphenylethylamine have been successfully utilized as precursors for substrates in reactions employing chiral phase-transfer catalysts. Specifically, research has demonstrated the utility of 2,2-diphenylethyl tert-butyl α-methylmalonate in highly enantioselective PTC α-alkylation reactions. nih.govfrontiersin.org In these studies, the malonate substrate, bearing the bulky 2,2-diphenylethyl group, was alkylated using various alkyl halides in the presence of a binaphthyl-modified chiral quaternary ammonium salt catalyst.

The reaction consistently produced α-methyl-α-alkylmalonates, which are valuable chiral building blocks, in high yields and with excellent enantioselectivities. The bulk of the 2,2-diphenylethyl ester group proved to be optimal for achieving high stereochemical control compared to smaller ester groups like benzyl (B1604629) or larger ones like 9-fluorenylmethyl.

| Entry | Substrate (R' Group) | Alkylating Agent | Yield (%) | ee (%) |

| 1 | Benzyl | Benzyl bromide | 81 | 77 |

| 2 | Cinnamyl | Benzyl bromide | 86 | 60 |

| 3 | 9-Fluorenylmethyl | Benzyl bromide | 53 | 15 |

| 4 | 2,2-Diphenylethyl | Benzyl bromide | 77 | 95 |

| 5 | 2,2-Diphenylethyl | Allyl bromide | 99 | 98 |

| 6 | 2,2-Diphenylethyl | Propargyl bromide | 98 | 97 |

| 7 | 2,2-Diphenylethyl | Ethyl iodide | 78 | 95 |

Table summarizing the results of enantioselective phase-transfer catalytic α-alkylation. The 2,2-diphenylethyl malonate substrate (entry 4-7) consistently provided superior enantioselectivity compared to other ester groups (entries 1-3). Data sourced from Hong et al., 2023. researchgate.netnih.gov

These findings underscore the crucial role that the 2,2-diphenylethyl moiety can play as a structural component in achieving high levels of asymmetric induction in phase-transfer systems.

Sophisticated Analytical Techniques for Structural Elucidation and Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 2,2-Diphenylethanamine and its derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be ascertained.

The ¹H and ¹³C NMR spectra of the parent compound, 2,2-Diphenylethanamine, provide the foundational data for its structural confirmation. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings, the methine proton (CH), and the methylene (B1212753) protons (CH₂) of the ethylamine (B1201723) backbone. nih.govchemicalbook.com The aromatic protons typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The methine proton, being adjacent to two phenyl groups, gives a triplet at approximately δ 4.2 ppm, while the methylene protons adjacent to the amine group appear as a doublet around δ 3.4 ppm.

In the ¹³C NMR spectrum, the carbons of the two equivalent phenyl rings show characteristic signals in the aromatic region (δ 126-143 ppm). The methine carbon (CH) signal appears around δ 55 ppm, and the methylene carbon (CH₂) is observed near δ 48 ppm. nih.gov

When 2,2-Diphenylethanamine is converted into derivatives, such as N-substituted or ring-substituted analogs, significant changes in the NMR spectra are observed. For instance, N-acylation would cause a downfield shift of the adjacent methylene proton signals due to the electron-withdrawing effect of the carbonyl group. The characterization of such derivatives often involves a comprehensive analysis of these chemical shift changes to confirm the site of modification.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,2-Diphenylethanamine Data compiled from publicly available spectral databases for the free base in CDCl₃.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.20-7.40 (m, 10H) | 126.6 (para-C), 128.7 (meta-C), 129.0 (ortho-C), 142.5 (ipso-C) |

| Methine (CH) | 4.21 (t, 1H) | 55.1 |

| Methylene (CH₂) | 3.35 (d, 2H) | 47.9 |

| Amine (NH₂) | 1.45 (s, 2H) | - |

For more complex derivatives of 2,2-Diphenylethanamine, or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are essential. wikipedia.org These methods spread the spectral information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For 2,2-Diphenylethanamine, a COSY spectrum would show a clear cross-peak between the methine proton (δ ~4.2 ppm) and the methylene protons (δ ~3.4 ppm), confirming the ethylamine backbone structure. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to. An HSQC spectrum would link the proton signals for the CH and CH₂ groups to their corresponding carbon signals (δ ~55 ppm and δ ~48 ppm, respectively), providing definitive C-H assignments. wikipedia.orgnih.gov

These 2D techniques are particularly powerful in the structural elucidation of novel derivatives where the position of substituents on the aromatic rings or on the nitrogen atom needs to be determined. science.gov

NMR spectroscopy is a powerful tool for distinguishing between isomers, which often exhibit subtle but distinct differences in their spectra. This is critical for assessing the regioselectivity of a synthesis or for identifying specific isomers in a mixture.

For instance, 2,2-Diphenylethanamine must be distinguished from its positional isomer, 1,2-Diphenylethylamine. In 1,2-Diphenylethylamine, the two phenyl groups are attached to different carbons. This results in a significantly different NMR spectrum: two distinct methine proton signals would be observed instead of one methine and one methylene signal.

Furthermore, NMR can differentiate between stereoisomers, such as the diastereomers of a chiral derivative. In one study on phenylethylamine-derived dihydroquinazolinones, two diastereomers (11A and 11B) were synthesized. mdpi.com Their ¹H NMR spectra showed distinct chemical shifts for key protons due to their different spatial orientations. For example, the proton at the chiral center on the ethylamine moiety appeared at δ 6.37 (q) in diastereomer 11A, but at δ 6.21 (q) in diastereomer 11B, allowing for their clear differentiation. mdpi.com Variable-temperature NMR experiments can also be employed to study rotational isomers (conformers) that arise from hindered bond rotation, a phenomenon observed in some complex amine derivatives. nih.govnih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HR-ESI-MS provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For 2,2-Diphenylethanamine (C₁₄H₁₅N, exact mass: 197.1204), HR-MS can confirm the molecular formula with high confidence by measuring the mass of its protonated molecule, [M+H]⁺, at m/z 197.1282.

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides key structural information. In ESI, primary amines like 2,2-Diphenylethanamine are readily protonated. The dominant fragmentation pathway for aliphatic amines is typically alpha-cleavage—the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For the [M+H]⁺ ion of 2,2-Diphenylethanamine, the most likely primary fragmentation involves a neutral loss of ammonia (B1221849) (NH₃, 17 Da). However, a more characteristic fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond. For 2,2-Diphenylethanamine, this would result in the formation of a highly stable diphenylmethyl cation.

Table 2: Predicted HR-ESI-MS Fragmentation for 2,2-Diphenylethanamine

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragment Structure/Name |

| 198.1356 [M+H]⁺ | 167.0855 | CH₄N | Diphenylmethyl cation [CH(C₆H₅)₂]⁺ |

| 198.1356 [M+H]⁺ | 91.0542 | C₈H₉N | Tropylium cation [C₇H₇]⁺ |

The fragment at m/z 167.0855, corresponding to the diphenylmethyl cation, would be a particularly diagnostic peak for the 2,2-diphenyl substitution pattern.

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace analysis of compounds in complex matrices. kuleuven.be This technique is widely used for the detection and quantification of phenethylamines. nih.govresearchgate.net

A typical LC-MS/MS method for 2,2-Diphenylethanamine would involve a reversed-phase C18 or phenyl-hexyl column for chromatographic separation. nih.govresearchgate.net Gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727), often containing a modifier like formic acid to promote ionization, would be employed. nih.gov

Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 198.1) is selected and fragmented, and only specific, characteristic product ions (e.g., m/z 167.1) are monitored. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interference from matrix components and enabling highly sensitive quantification, often at the nanogram per milliliter (ng/mL) level. researchgate.net

This technique is also exceptionally well-suited for isomer discrimination. While mass spectrometry alone cannot typically distinguish between isomers like 2,2-Diphenylethanamine and 1,2-Diphenylethylamine because they have the same mass, their different structures lead to different retention times on an LC column. nih.gov Furthermore, their fragmentation patterns in MS/MS can differ, allowing for specific MRM transitions to be developed for each isomer. For enantiomers, specialized chiral LC columns can be used to achieve baseline separation prior to MS detection, allowing for the individual quantification of each enantiomer. sciex.com

Vibrational Spectroscopy for Functional Group Identification and Structural Integrity

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. While 2,2-Diphenylethanamine hydrochloride is a primary amine salt, its derivatives are often synthesized to explore new chemical properties. A common derivatization involves forming an amide, such as N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com IR spectroscopy is crucial for confirming the successful formation of the amide bond in such a derivative.

The confirmation of an amide linkage relies on the identification of characteristic absorption bands, primarily the Amide I and Amide II bands. spcmc.ac.in

Amide I Band: This is a strong absorption that appears in the region of 1700-1630 cm⁻¹ and is primarily due to the C=O stretching vibration. spectroscopyonline.com Its precise position is sensitive to the molecular environment and hydrogen bonding. spcmc.ac.in For simple, open-chain secondary amides in the solid state, this band typically appears near 1640 cm⁻¹. spcmc.ac.in The presence of this strong band is a key indicator of a carbonyl group within an amide functional group. spectroscopyonline.com

Amide II Band: This band, which is characteristic of primary and secondary amides, arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govnih.gov For secondary amides, the Amide II band is typically found between 1570 and 1515 cm⁻¹ in the solid phase and can be quite intense. spectroscopyonline.com The combination of a strong Amide I band and a distinct Amide II band provides compelling evidence for the presence of a secondary amide group. spectroscopyonline.com

Furthermore, the N-H stretching vibration of the secondary amide (R-CO-NH-R') gives rise to a single absorption band, typically in the range of 3350-3310 cm⁻¹. spcmc.ac.inorgchemboulder.com The presence and characteristics of these key bands in the IR spectrum allow for the unambiguous confirmation of the amide bond's structural integrity. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for Amide Functional Groups

| Vibration | Wavenumber Range (cm⁻¹) | Amide Type | Description |

|---|

| N-H Stretch | ~3500-3400 (free, dilute) 3330-3060 (H-bonded) | Secondary | A single band is observed for the N-H bond. spcmc.ac.in Its position shifts with hydrogen bonding. | | N-H Stretch | ~3500 & ~3400 (free) ~3350 & ~3180 (H-bonded) | Primary | Two bands are observed, corresponding to asymmetric and symmetric stretching of the NH₂ group. wpmucdn.com | | C=O Stretch (Amide I) | 1700-1630 | All Amides | A strong, intense absorption. spectroscopyonline.com Its position is lowered compared to ketones due to resonance. spcmc.ac.in | | N-H Bend (Amide II) | 1570-1515 (solid) | Secondary | A strong band resulting from N-H bending and C-N stretching. spectroscopyonline.com | | N-H Bend (Amide II) | 1640-1590 (solid) | Primary | A sharp absorption band, generally found at a slightly lower frequency than the Amide I band. spcmc.ac.in |

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of 2,2-Diphenylethanamine has been determined and its data is available in resources such as the Crystallography Open Database (COD). nih.gov For its hydrochloride salt and other derivatives, X-ray diffraction analysis reveals how the molecules pack together in the crystal lattice. This packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds. nih.govnih.gov

In the case of amine hydrochlorides like the related compound diphenhydramine (B27) hydrochloride, crystallographic studies provide detailed parameters including the space group, unit cell dimensions, and the precise geometry of the molecule. rsc.org For example, the analysis of diphenhydramine hydrochloride showed it crystallizes in the orthorhombic Pn2₁a space group. rsc.org Such studies also elucidate the conformation of the molecule, for instance, the geometry of the oxydimethyleneamino moiety and the disposition of the two phenyl rings relative to each other. rsc.org

Analysis of derivatives, such as 2,2-diphenyl-4-dimethylaminopentanenitrile, further illustrates the power of this technique. researchgate.net Crystallographic data for this derivative identified its monoclinic crystal system and provided exact atomic coordinates, allowing for a complete description of its molecular structure. researchgate.net These detailed structural insights obtained from X-ray crystallography are unambiguous and crucial for the comprehensive characterization of this compound and its related compounds. nih.gov

Table 3: Example Crystallographic Data for Diphenhydramine Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | (CH₃)₂NCH₂CH₂OCH(Ph)₂·HCl | rsc.org |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | Pn2₁a | rsc.org |

| Unit Cell Dimension (a) | 10.592(2) Å | rsc.org |

| Unit Cell Dimension (b) | 10.761(2) Å | rsc.org |

| Unit Cell Dimension (c) | 14.280(2) Å | rsc.org |

| Unit Cell Volume (V) | 1627.6(8) ų | rsc.org |

| Molecules per Unit Cell (Z) | 4 | rsc.org |

Computational and Theoretical Investigations of 2,2 Diphenylethanamine Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to elucidate the complex mechanisms of chemical reactions, offering detailed pictures of transition states and reaction pathways. mdpi.compku.edu.cn DFT calculations allow for the determination of thermodynamic and kinetic parameters, providing a deeper understanding of how reactions proceed. researchgate.net

In the context of systems analogous to those derived from 2,2-diphenylethanamine, DFT has been instrumental. For example, in the study of cycloaddition reactions, DFT calculations at levels like M06-2X can be used to map out potential energy surfaces for different proposed mechanisms, such as concerted versus stepwise pathways. mdpi.compku.edu.cn By calculating the energy barriers for each step, researchers can identify the most plausible reaction route. mdpi.com These calculations can reveal the formation of intermediates, such as zwitterions, and the energies of transition states that control the reaction rate. pku.edu.cn The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G**, 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental observations. nih.govscispace.com

Furthermore, DFT is employed to study the synthesis of various heterocyclic compounds. nih.gov The energetic parameters of reactants, intermediates, transition states, and products are computed to construct a comprehensive reaction profile. researchgate.net This information helps in understanding the factors that govern reaction feasibility and selectivity, which is crucial for optimizing synthetic procedures.

Table 1: Representative Applications of DFT in Reaction Mechanism Studies

| Area of Study | Computational Method | Key Findings |

|---|---|---|

| Cycloaddition Reactions | DFT (M06-2X) | Elucidation of concerted vs. stepwise pathways; Identification of zwitterionic intermediates. pku.edu.cn |

| Synthesis of Copper(II) Complexes | DFT (B3LYP) | Proposal of multi-step reaction mechanisms involving several intermediates and transition states. researchgate.net |

| Antibacterial Phenylacetamides | DFT (B3LYP/6-31G**++) | Analysis of frontier molecular orbitals (HOMO-LUMO) to understand intramolecular charge transfer. scispace.com |

| Pyridine (B92270) Derivatives Synthesis | DFT (B3LYP/6–31 G(d,p)) | Optimization of molecular structures and correlation of theoretical findings with biological activity. nih.gov |

Molecular Modeling and Conformational Analysis of Derived Scaffolds

The three-dimensional structure of a molecule is fundamentally linked to its properties and biological activity. Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their dynamics. A key aspect of this is conformational analysis, which involves identifying the stable arrangements of atoms (conformers) that a molecule can adopt and determining their relative energies.

For scaffolds derived from 2,2-diphenylethanamine, such as N-(2,2-diphenylethyl)furan-2-carboxamide, understanding the preferred conformation is crucial. mdpi.com The 2,2-diphenylethylamine (B1585070) scaffold itself imparts significant lipophilicity and influences receptor-binding affinity. mdpi.com When incorporated into larger structures, its conformational flexibility can dictate how the molecule interacts with its biological target.

Computational studies on analogous systems, like 2-substituted piperazines, have shown that seemingly small structural changes can lead to significant differences in conformational preference. nih.gov In that case, the axial conformation was found to be preferred, a preference that was further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov This specific orientation was determined to be critical for effective binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov Such analyses typically use a combination of molecular mechanics and quantum mechanics methods to calculate the energies of different conformers, thereby predicting the most stable and likely bioactive conformation.

Prediction of Enantioselectivity and Ligand-Substrate Interactions in Catalytic Systems

Many organic molecules are chiral, existing as non-superimposable mirror images called enantiomers. In pharmaceutical applications, often only one enantiomer is therapeutically active. Asymmetric catalysis, which preferentially produces one enantiomer over the other, is therefore of immense importance. Computational methods play a vital role in understanding and predicting the enantioselectivity of catalytic reactions. nih.gov

Computational approaches, often combining DFT with machine learning (ML), are being developed to predict the enantiomeric excess of a reaction. nih.gov These models can be trained on datasets of DFT-calculated transition state energies to identify the structural and electronic features that correlate with high selectivity. nih.gov For instance, in asymmetric cross-coupling reactions, analysis has shown that both geometric features of the transition state and electronic properties of atoms within the catalyst's chiral ligand are critical for determining the reaction's outcome. nih.gov

Understanding the non-covalent interactions between a chiral catalyst (ligand) and the reactant (substrate) is key to explaining enantioselectivity. nih.gov Molecular modeling can be used to build models of the ligand-substrate complex in the transition state. By analyzing these interactions, such as hydrogen bonds or steric clashes, chemists can rationalize why one reaction pathway is favored over another, leading to the observed enantioselectivity. This predictive power accelerates the development of new and more efficient catalytic systems. nih.gov

Computational Studies on Receptor Binding Modes of Derived Bioactive Molecules

For a molecule to exert a biological effect, it must typically bind to a specific receptor, such as a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor) to form a stable complex. nih.govmdpi.com This method is central to structure-based drug design and is widely used to study bioactive molecules derived from scaffolds like 2,2-diphenylethylamine. mdpi.comresearchgate.net

The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. mdpi.comnih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For example, docking studies on A2A adenosine (B11128) receptor antagonists identified a hydrophobic binding pocket and specific interactions like π-π stacking that were crucial for high-affinity binding. nih.govnih.gov

These computational models provide invaluable hypotheses about how a ligand binds, which can then be tested experimentally. mdpi.com By comparing the binding modes of different molecules, researchers can understand structure-activity relationships (SAR)—how changes in a molecule's structure affect its biological activity. nih.gov This knowledge guides the rational design of new molecules with improved potency and selectivity. nih.govnih.gov

Table 2: Key Computational Techniques and Their Applications in Studying Bioactive Molecules

| Technique | Purpose | Example Application | Key Insights |

|---|---|---|---|

| Molecular Docking | Predicts ligand binding pose and affinity. nih.gov | Studying antagonists at the A2A adenosine receptor. nih.govnih.gov | Identification of hydrophobic pockets and key hydrogen bonding/π-π stacking interactions. nih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Assessing the stability of ligand-receptor complexes. mdpi.com | Provides information on the dynamic stability of binding poses and the role of water molecules. |

| Structure-Activity Relationship (SAR) | Correlates chemical structure with biological activity. | Analysis of novel pyridine derivatives. nih.gov | Correlates theoretical findings (e.g., electronic properties) with observed antimicrobial activity. nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds for potential binders. mdpi.com | Identifying novel dopamine (B1211576) D3 receptor ligands. mdpi.com | Efficiently narrows down large compound libraries to a manageable number for experimental testing. |

Future Research Directions and Emerging Avenues for 2,2 Diphenylethanamine Hydrochloride

Exploration of Novel and Greener Synthetic Methodologies

The synthesis of 2,2-Diphenylethanamine and its derivatives is an area ripe for innovation, with a significant push towards environmentally benign processes. Future research will likely focus on moving away from traditional synthetic routes that may involve harsh reagents and solvents, towards more sustainable alternatives. ijprt.org

Key areas of exploration include:

Biocatalysis : The use of enzymes to catalyze the synthesis of chiral amines is a rapidly growing field. mdpi.comfrontiersin.org Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases (AmDHs) offer high selectivity under mild, aqueous conditions, providing a green alternative to chemical catalysis. researchgate.nethims-biocat.eumanchester.ac.uk Future work could involve developing specific enzymatic routes for the asymmetric synthesis of chiral derivatives of 2,2-Diphenylethanamine, which are of significant interest in medicinal chemistry.

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and minimize side reactions in the synthesis of amines and amides. acs.orgnih.govtandfonline.comacs.org Applying this technology to the synthesis of 2,2-Diphenylethanamine could lead to more energy-efficient and rapid production methods, particularly under solvent-free conditions. nih.govtandfonline.com

Eco-Friendly Solvents and Catalysts : Research into replacing traditional volatile organic compounds (VOCs) with greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is gaining traction. Similarly, the development of heterogeneous catalysts, which can be easily recovered and recycled, aligns with the principles of green chemistry. mdpi.com A future approach could involve a catalyzed reductive amination protocol using a recyclable catalyst under microwave assistance to synthesize 2,2-Diphenylethanamine derivatives. mdpi.com

| Methodology | Key Advantages | Potential Application for 2,2-Diphenylethanamine | References |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established procedures | Reduction of corresponding amides or nitriles | google.com |

| Biocatalysis (e.g., IREDs) | High enantioselectivity, mild conditions, reduced waste | Asymmetric synthesis of chiral derivatives | mdpi.commanchester.ac.uk |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficient | Direct amidation or reduction reactions under solvent-free conditions | nih.govtandfonline.com |

| Green Solvents/Catalysts | Reduced environmental impact, catalyst recyclability | Synthesis using sustainable solvents and recoverable heterogeneous catalysts | mdpi.com |

Diversification of Catalytic Applications Beyond Current Scope

While derivatives of phenethylamines have been used as substrates in catalytic reactions, the exploration of the 2,2-Diphenylethanamine scaffold as a core component of catalysts is an emerging field. nih.govsemanticscholar.org The unique steric and electronic properties conferred by the two phenyl groups suggest potential for novel catalytic activities.

Future research could pursue:

Ligand Development for Transition Metal Catalysis : The amine functionality can act as a coordination site for metal centers. Recent studies have demonstrated the use of 2,2-Diphenylethanamine as an aromatic ligand in the formation of perovskite nanocrystals for optoelectronic applications. nih.govacs.org This opens a significant avenue for designing new ligands for a broader range of transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, or C-H activation. The bulky diphenylmethyl group could influence the stereoselectivity and reactivity of the metallic center.

Organocatalysis : Chiral amines and their derivatives are cornerstones of organocatalysis. Scaffolds like 1,2-diphenylethylenediamine are known to be privileged structures in the design of bi/multifunctional organocatalysts. researchgate.net Future work could involve synthesizing chiral derivatives of 2,2-Diphenylethanamine and evaluating their efficacy as organocatalysts in asymmetric reactions, leveraging mechanisms such as enamine or iminium ion formation.

Integration into Advanced Materials Science Research (e.g., Polymers, Functional Hybrid Materials)

The incorporation of the 2,2-Diphenylethanamine moiety into advanced materials is a promising research direction, driven by the unique properties of the diphenylmethyl group.

Functional Hybrid Materials : A significant breakthrough is the use of 2,2-Diphenylethanamine (DPEA) as a ligand to modify the surface of perovskite nanocrystals (NCs). nih.gov This aromatic ligand exchange has been shown to improve the dispersibility of the NCs in host materials and enhance the efficiency and stability of light-emitting diodes (LEDs), resulting in high-efficiency pure green light emission. nih.govacs.org Further research could explore the use of DPEA and its derivatives with other types of nanomaterials to create novel functional hybrid materials for applications in sensing, electronics, and photonics.

Polymer Science : The amine group of 2,2-Diphenylethanamine can serve as an initiation or functionalization point in polymer synthesis. rsc.org Future research could investigate its use as an initiator for the cationic ring-opening polymerization of monomers like 2-oxazolines, leading to polymers with a terminal diphenylmethyl group. rsc.org Alternatively, it could be incorporated as a monomer or a post-polymerization modification agent. The bulky, hydrophobic nature of the diphenyl groups could impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, a higher refractive index, or specific photophysical characteristics.

| Application Area | Role of 2,2-Diphenylethanamine | Potential Impact | References |

|---|---|---|---|

| Perovskite Nanocrystals (LEDs) | Aromatic surface ligand | Enhanced efficiency, stability, and color purity of green LEDs | nih.govacs.org |

| Polymer Synthesis | Functional initiator or monomer | Creation of polymers with high thermal stability, modified refractive index, and unique photophysical properties | rsc.org |

| Functional Hybrid Materials | Surface modifier for nanomaterials | Development of novel materials for sensors and advanced electronics | nih.gov |

Continued Utility as a Template for Bioactive Molecule Scaffolds and Chemical Probes

The β-phenethylamine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.govresearchgate.netmdpi.com The 2,2-Diphenylethanamine structure offers a specific and valuable variation on this theme, providing a template for new therapeutic agents and research tools.

Bioactive Molecule Scaffolds : The 2,2-diphenyl substitution provides significant lipophilicity and a distinct three-dimensional structure that can be exploited for specific receptor interactions. This scaffold is a key component in molecules targeting a wide range of biological systems, including dopamine (B1211576) reuptake inhibitors and ligands for various receptors. nih.gov Future research will continue to use this scaffold as a starting point for generating libraries of compounds for drug discovery programs. Its modular nature allows for systematic modifications to explore structure-activity relationships (SAR) in detail. acs.orgnih.govnih.gov

Chemical Probes : A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The 2,2-Diphenylethanamine scaffold is an excellent candidate for the development of such probes. By incorporating reporter groups, such as photoaffinity labels (e.g., benzophenones) or handles for bioorthogonal chemistry (e.g., alkynes or azides), derivatives of 2,2-Diphenylethanamine can be created to identify and characterize protein targets, elucidate biological pathways, and validate new drug targets. mdpi.com

Q & A

Q. What are the recommended laboratory methods for synthesizing 2,2-Diphenylethanamine hydrochloride?

- Methodological Answer : Synthesis typically involves reductive amination of benzophenone derivatives using ammonium acetate and sodium cyanoborohydride under inert conditions. Post-reaction, the product is treated with hydrochloric acid to form the hydrochloride salt. Purification is achieved via recrystallization using ethanol/diethyl ether mixtures. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of ketone to amine) and reaction temperature (60–70°C). Confirm intermediates via thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical for structural confirmation, with aromatic proton signals typically appearing at δ 7.2–7.5 ppm. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥98% purity. Elemental analysis validates stoichiometry (e.g., C, H, N, Cl content). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 292.1) .

Q. What safety protocols are necessary for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation (GHS precaution P261) and skin/eye contact (P262). Store at -20°C in airtight, light-resistant containers. Stability studies indicate ≥5 years under these conditions. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. functional assays). Validate findings using orthogonal methods:

- Radioligand binding assays : Compare displacement curves for μ-opioid receptors using [3H]-DAMGO.

- Functional assays : Measure cAMP inhibition in transfected CHO cells.

- Molecular docking : Perform simulations (e.g., AutoDock Vina) to assess steric and electronic interactions with receptor pockets. Cross-correlate data with structural analogs (e.g., lefetamine derivatives) .

Q. What strategies are effective for optimizing the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance (CLint).

- Structural modification : Introduce electron-withdrawing groups (e.g., -Cl) at the para position to reduce CYP450-mediated oxidation.

- Co-administration studies : Test cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Q. How does stereochemistry influence the pharmacological activity of this compound analogs?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers.

- In vivo testing : Compare ED50 values in analgesia models (e.g., tail-flick test) for R- and S-enantiomers.

- Computational modeling : Analyze enantiomer-receptor binding energy differences (e.g., ΔG < 2 kcal/mol may indicate negligible stereoselectivity).

- Cross-reference : Compare with (±)-lefetamine hydrochloride, which shows enantiomer-dependent μ-opioid receptor affinity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize variability in neuropharmacological assays?

- Methodological Answer :

- Dose selection : Use logarithmic scaling (e.g., 0.1, 1, 10 mg/kg) based on preliminary acute toxicity data (LD50).

- Control groups : Include vehicle (saline), positive control (e.g., morphine for analgesia), and negative control (unrelated compound).

- Statistical power : Apply ANOVA with post-hoc Tukey tests (n ≥ 6 per group). Normalize data to baseline measurements to reduce inter-subject variability .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Calculate logP using ChemAxon or ACD/Labs.

- Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., mp ~220°C).

- pKa estimation : Use MarvinSketch or SPARC. Predicted pKa for the amine group is ~9.5, indicating high ionization at physiological pH. Validate with potentiometric titration .

Comparative and Mechanistic Studies

Q. How can researchers differentiate the adrenergic vs. opioid receptor interactions of this compound?

- Methodological Answer :

- Receptor profiling : Use competitive binding assays against α1-adrenergic (e.g., [3H]-prazosin) and μ-opioid ([3H]-naloxone) receptors.

- Functional selectivity : Measure intracellular calcium flux (FLIPR) for adrenergic activity vs. β-arrestin recruitment (BRET) for opioid pathways.

- Knockout models : Test efficacy in μ-opioid receptor (MOR) knockout mice to isolate adrenergic effects .

Q. What in vitro models are suitable for assessing the compound’s neurotoxicity potential?

- Methodological Answer :

- Primary neuronal cultures : Treat rat cortical neurons (DIV 7–10) and measure apoptosis via caspase-3 activation (Western blot).

- Astrocyte co-cultures : Assess glutamate uptake (HPLC) to evaluate excitotoxicity.

- Mitochondrial toxicity : Use JC-1 staining to quantify mitochondrial membrane depolarization in SH-SY5Y cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.